![molecular formula C20H17N5O2S B2752208 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 847773-16-4](/img/structure/B2752208.png)
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The antimicrobial activity of derivatives incorporating the pyrazolo[3,4-d]pyrimidin moiety, closely related to the target compound, has been investigated. These studies have shown that some newly synthesized heterocycles, which include the antipyrine moiety as part of their structure, exhibit antimicrobial properties. For example, compounds synthesized from key intermediates related to the target compound demonstrated activity against various microbial agents, suggesting potential applications in developing new antimicrobial agents (Bondock et al., 2008; Bondock et al., 2008).
Anticancer Activity
Research into the anticancer properties of compounds structurally similar to the target molecule has shown promising results. Certain derivatives have been synthesized and tested for their in vitro cytotoxic activity against a variety of cancer cell lines, revealing potential as new anticancer agents. One study detailed the synthesis of aryloxy groups attached to the pyrimidine ring of acetamide derivatives, which demonstrated appreciable cancer cell growth inhibition across several cancer cell lines, highlighting the compound's potential in cancer research (Al-Sanea et al., 2020).
Radiopharmaceutical Applications
Compounds within the same chemical family have been explored for their potential as selective radioligands in imaging studies. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure to the target compound, has been identified as selective ligands for the translocator protein (18 kDa), crucial in neuroinflammation and other pathologies. These findings support the compound's relevance in developing new radiopharmaceuticals for diagnostic imaging, particularly positron emission tomography (PET) (Dollé et al., 2008).
Synthesis of Novel Heterocycles
The target compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating their importance in organic chemistry and drug development. Research has shown that these compounds can be used to synthesize various heterocycles, including pyrazoles, pyridines, and thiazoles, which have applications in pharmaceuticals and materials science (Soleiman et al., 2005).
Insecticidal Applications
Furthermore, the structural framework of the target compound has been utilized in synthesizing new heterocycles with potential insecticidal properties against agricultural pests. This application is critical for developing safer, more effective pest control agents, supporting the compound's utility in agricultural sciences (Fadda et al., 2017).
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The ADME properties of the compound are currently unknown. The compound may be metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
特性
IUPAC Name |
N-(2-methylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-7-5-6-10-16(13)22-17(26)12-28-20-23-18-15(19(27)24-20)11-21-25(18)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMYAZEMHHGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
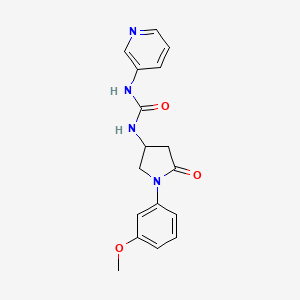
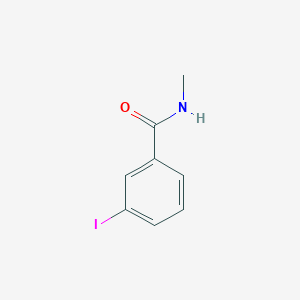
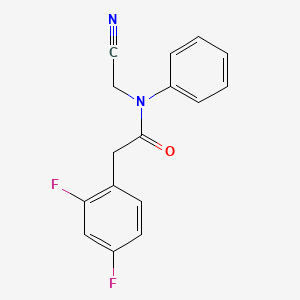
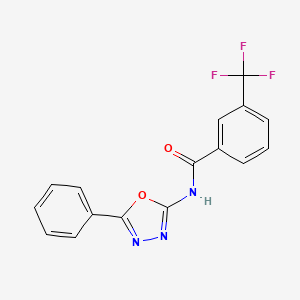

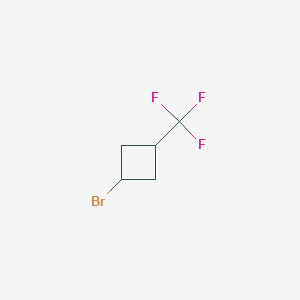
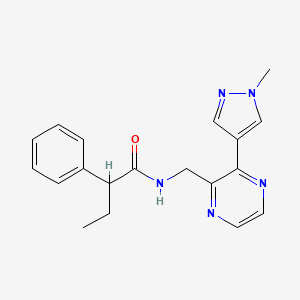

![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)
![3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B2752140.png)
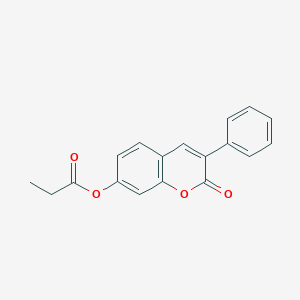

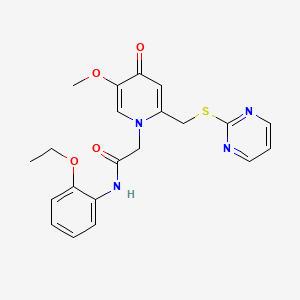
![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)
